molecular formula C28H26N4 B1667694 B 775 CAS No. 78182-94-2

B 775

Cat. No.: B1667694
CAS No.: 78182-94-2
M. Wt: 418.5 g/mol
InChI Key: CEWUIYZNVOQBRR-RMLRFSFXSA-N
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Description

Compound "B 775" (also referred to as "775" in experimental studies) is a sclerosing agent used for arterial embolization. Its primary application involves inducing tissue infarction by occluding blood vessels, as demonstrated in rabbit renal artery embolization experiments. The compound is derived from Xiaozhiling (消痔灵)注射液, a traditional Chinese medicinal formulation, and is often combined with iodized oil (碘油) to modulate viscosity and radiopacity during clinical procedures. Key properties include its ability to form stable emboli, biocompatibility, and controlled thrombogenicity .

Properties

CAS No.

78182-94-2

Molecular Formula

C28H26N4

Molecular Weight

418.5 g/mol

IUPAC Name

3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine

InChI

InChI=1S/C28H26N4/c1-20(2)19-29-24-18-28-26(17-25(24)30-21-11-5-3-6-12-21)31-23-15-9-10-16-27(23)32(28)22-13-7-4-8-14-22/h3-18,20,30H,19H2,1-2H3

InChI Key

CEWUIYZNVOQBRR-RMLRFSFXSA-N

SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Canonical SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Appearance

Solid powder

Other CAS No.

78182-94-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl-
B 775
B-775
B775

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B 775 typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of the imine group and the phenyl substituents. Common reagents used in these reactions include aniline derivatives, aldehydes, and catalysts such as acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Reaction Pathways Involving Boron or Benzylic Systems

Several studies highlight reactions involving boron-containing compounds or benzylic C–H activation, which may intersect with hypothetical "B 775" chemistry:

  • Catalytic Benzylic Oxidation : A redox-active metal–organic framework (MFM-170) enables selective benzylic oxidation via tert-butoxy radical intermediates. For example, indane oxidizes to 1-indanone with a turnover frequency (TOF) of 1,000 h⁻¹ .

  • Dehydrocoupling Reactions : Magnesium and calcium catalysts mediate dehydrocoupling of amine-boranes (e.g., NH₃BH₃) to form B–N bonds, releasing H₂. Competing β- and δ-hydride elimination pathways influence product distribution .

Key Data:

SubstrateCatalystProductTOF (h⁻¹)Yield (%)
IndaneMFM-1701-Indanone1,00082
NH₃BH₃MgBu₂B–N oligomersN/A85–95

Synthetic Strategies for Heterocycles

Benzothiazole synthesis methods may relate to nitrogen/boron-containing systems:

  • Condensation Reactions : NH₄Cl catalyzes 2-aminothiophenol and benzaldehyde to form benzothiazoles in methanol-water solvent (95% yield, 1 h) .

  • Radical-Mediated Coupling : tert-Butoxy radicals abstract benzylic hydrogen atoms, enabling selective functionalization of substrates like ethylbenzene .

Kinetic and Mechanistic Insights

Recent studies emphasize reaction optimization and kinetic modeling:

  • DoE in Reaction Optimization : Central composite designs optimize yields in nucleophilic aromatic substitutions (e.g., 2,4-difluoronitrobenzene + pyrrolidine → 82% yield of ortho-product 7 ) .

  • Catalyst Deactivation : Coke formation on catalysts follows site coverage and pore blockage mechanisms, critical for industrial process longevity .

Recommendations for Further Research

Given the absence of direct data on "this compound":

  • Verify the compound’s IUPAC name, CAS registry number, or structural formula.

  • Explore specialized databases (e.g., SciFinder, Reaxys) for proprietary or niche studies.

  • Investigate boron-containing pharmaceuticals or agrochemicals, which often use coded identifiers (e.g., BAY 43-9006).

Scientific Research Applications

B 775 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of B 775 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Experimental Design and Methodology

In a seminal study by Tang Guangyu and Luo Laijun (1990), "B 775" was compared against three analogues:

  • Group A : Pure "this compound" (undiluted).
  • Group B : 50% "this compound" mixed with iodized oil.
  • Group C : 75% "this compound" mixed with iodized oil.
  • Group D : Pure iodized oil.

The efficacy of embolization was evaluated using radiography (plain film, IVP, and aortic angiography) and histopathological examination at 3 days, 7 days, and 3 weeks post-procedure .

Key Findings

Table 1: Comparative Efficacy of "this compound" and Analogues
Parameter Group A (Pure "this compound") Group B (50% Mixture) Group C (75% Mixture) Group D (Pure Iodized Oil)
Embolization Stability Moderate High Low Poor
Operational Ease Difficult Optimal Challenging Easy
Radiopacity Low Moderate High High
Histopathological Necrosis Partial infarction Complete infarction Incomplete occlusion Minimal effect
  • Group B (50% Mixture) : Exhibited superior embolization outcomes, achieving complete renal infarction in all subjects. The hybrid formulation balanced viscosity for controlled delivery and radiopacity for procedural monitoring .
  • Group A (Pure "this compound") : Showed moderate stability but poor radiopacity, complicating real-time observation.
  • Group D (Pure Iodized Oil) : Failed to induce lasting occlusion due to rapid clearance and low thrombogenicity.

Mechanistic and Toxicity Insights

  • Thrombogenicity : "this compound" induces endothelial damage and activates the coagulation cascade, whereas iodized oil relies on mechanical occlusion. The 50% mixture synergizes these mechanisms for durable emboli .
  • Toxicity: No systemic toxicity was reported for "this compound" in animal models, though iodized oil at high concentrations caused transient inflammation.

Functional and Structural Analogues

Functional Analogues

  • Ethanolamine Oleate: A sclerosing agent used for variceal embolization. Unlike "this compound", it lacks radiopacity and requires adjunct imaging agents.
  • Sodium Tetradecyl Sulfate (STS) : Shares sclerosing properties but requires higher doses for equivalent efficacy, increasing hemolytic risk .

Structural Analogues

  • Iodized Oil-Polymer Blends : Polyethylene glycol (PEG)-modified iodized oil formulations improve embolization duration but lack the dual thrombogenic-sclerosing action of "this compound" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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B 775
Reactant of Route 2
Reactant of Route 2
B 775

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